molecular formula C22H31ClN4O2 B14736894 2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one CAS No. 2499-32-3

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B14736894
CAS No.: 2499-32-3
M. Wt: 419.0 g/mol
InChI Key: QEOIOHWLHDSHDT-UHFFFAOYSA-N
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Description

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrimidinone core, an anilino group, and a chlorinated octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the anilino group and the chlorinated octyl chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure and functional groups.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: A structurally related compound with similar functional groups.

    2-amino-5-chloropyrimidine: Another pyrimidine derivative with comparable properties.

Uniqueness

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific properties that may not be present in similar compounds.

Properties

CAS No.

2499-32-3

Molecular Formula

C22H31ClN4O2

Molecular Weight

419.0 g/mol

IUPAC Name

2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H31ClN4O2/c1-16-20(21(29)27-22(24)26-16)9-6-14-25-18-12-10-17(11-13-18)7-4-2-3-5-8-19(28)15-23/h10-13,25H,2-9,14-15H2,1H3,(H3,24,26,27,29)

InChI Key

QEOIOHWLHDSHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCCCC(=O)CCl

Origin of Product

United States

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